3-chloro-N-methylaniline

Overview

Description

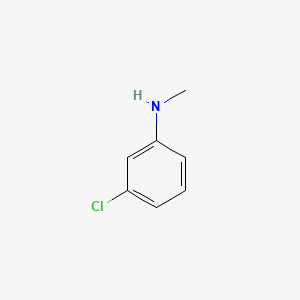

3-Chloro-N-methylaniline is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where a chlorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N-methylaniline can be synthesized through several methods. One common route involves the nitration of 3-chlorotoluene to form 3-chloro-4-nitrotoluene, followed by reduction to 3-chloro-4-methylaniline. The final step involves the methylation of the amine group to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct nucleophilic substitution of 3-chloronitrobenzene followed by reduction and methylation steps. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of this compound can yield 3-chloro-N-methylcyclohexylamine.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products Formed

Oxidation: 3-Chloro-N-methylbenzenamine oxide.

Reduction: 3-Chloro-N-methylcyclohexylamine.

Substitution: Products vary depending on the substituent introduced, such as 3-chloro-4-nitro-N-methylaniline.

Scientific Research Applications

3-Chloro-N-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological activities.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

3-Chloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.

N-Methylaniline: Lacks the chlorine substituent on the benzene ring.

4-Chloro-N-methylaniline: Chlorine atom is at the fourth position instead of the third.

Uniqueness

3-Chloro-N-methylaniline is unique due to the presence of both the chlorine substituent and the methyl group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .

Biological Activity

3-Chloro-N-methylaniline, also known as N-methyl-3-chloroaniline, is an aromatic amine with the molecular formula CHClN and a molecular weight of 141.60 g/mol. This compound has garnered attention due to its biological activity, particularly in the context of toxicity, degradation, and potential applications in pest control. This article reviews the biological activity of this compound based on diverse research findings.

- CAS Number : 7006-52-2

- Molecular Structure : this compound Structure

- SMILES : CNC1=CC=CC(Cl)=C1

- InChI Key : WFGYSQDPURFIFL-UHFFFAOYSA-N

Toxicity Studies

This compound has been studied for its toxicological effects on various organisms. A notable study highlighted its acute oral toxicity in birds, where it was identified as a promising avicide (bird poison) for controlling populations of blackbirds and starlings. The compound's extensive database for toxicity assessments indicates its potential risk to non-target species, necessitating careful evaluation before use in pest control strategies .

Environmental Degradation

Research has shown that this compound can be degraded by specific microbial strains. For instance, Rhodococcus rhodochrous has been identified as capable of co-metabolizing this compound along with other chlorinated isomers in the presence of ethanol. The degradation pathway involves conversion to catechol derivatives, which are further metabolized through meta-cleavage pathways .

Case Studies

-

Avicide Development :

In a screening program aimed at identifying new avicides, this compound was found to exhibit significant toxicity to target bird species while maintaining a comprehensive safety profile for non-target organisms. This research has led to its registration as a pesticide by the Environmental Protection Agency (EPA) in the United States . -

Microbial Biodegradation :

A study published in the Journal of General Microbiology demonstrated that Rhodococcus rhodochrous could effectively degrade this compound, suggesting its potential use in bioremediation efforts for contaminated environments . The study reported that the degradation process proceeds efficiently when ethanol is used as a co-substrate.

Synthesis and Applications

This compound can be synthesized through various methods, including methylation of 3-chloroaniline using methanol under specific catalytic conditions. This compound serves as an intermediate in the synthesis of herbicides and other agrochemicals, highlighting its versatility in agricultural applications .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the structure and purity of 3-chloro-N-methylaniline?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. For NMR, the aromatic protons in this compound appear as a triplet (δ 7.03 ppm, J = 8.3 Hz) and multiplets (δ 6.59–6.51 ppm), with the methyl group at δ 2.72 ppm . GC-MS analysis shows a molecular ion peak at m/z 140 [M-1]⁺, confirming molecular weight and fragmentation patterns . These techniques should be cross-validated with high-performance liquid chromatography (HPLC) to assess purity (>98% by area normalization).

Q. How can mono-N-methylation of 3-chloroaniline be achieved without over-alkylation?

- Methodology : Heterogeneous nickel catalysts with methanol as a methylating reagent under controlled conditions (e.g., 120°C, 24 hours) selectively yield this compound. The catalyst’s surface acidity and methanol’s slow release of methyl groups minimize di-methylation . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting methanol stoichiometry.

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use personal protective equipment (gloves, goggles, respirators) to avoid skin/eye contact and inhalation. Store in sealed containers away from oxidizers and ignition sources. Waste disposal must comply with hazardous chemical regulations, as the compound is classified harmful (Risk Code R22) .

Advanced Research Questions

Q. How do substituent positions on N-methylaniline derivatives influence enantioselectivity in catalytic asymmetric reactions?

- Experimental Design : In iridium-catalyzed asymmetric ring-opening reactions, this compound exhibits higher enantioselectivity (e.g., 72% ee) compared to its 4-chloro analog (65% ee), attributed to steric and electronic effects of the chloro substituent. Systematic studies varying substituent positions and reaction temperatures (e.g., 25–60°C) can map steric hindrance impacts on transition states .

Q. What microbial pathways enable biodegradation of this compound in industrial wastewater?

- Pilot-Scale Analysis : Enrichment cultures from Extractive Membrane Bioreactors (EMBs) degrade this compound via dechlorination and oxidative cleavage. Key steps include:

- Step 1 : Hydroxylation at the para position by cytochrome P450 enzymes.

- Step 2 : Cleavage of the aromatic ring, releasing stoichiometric chloride ions (confirmed by ion chromatography) .

- Scale-Up : Pilot EMBs (1 m³) achieve 100% degradation efficiency at 60 g/L substrate concentration, with microbial consortia adapted to mixed waste streams (e.g., para-toluidine co-degradation).

Q. How does regioselectivity affect the synthesis of this compound derivatives for bioactive compounds?

- Case Study : Palladium-catalyzed coupling of this compound with ethyl propiolate yields N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide, a bioactive intermediate. Regioselectivity is controlled by ligand choice (e.g., triphenylphosphine) and solvent polarity (e.g., DMF vs. THF). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Contradictions and Research Gaps

- reports higher enantioselectivity for 3-chloro vs. 4-chloro derivatives, but the yield inversely correlates. Further studies on ligand tuning (e.g., chiral phosphines) could resolve this trade-off.

- suggests complete mineralization in EMBs, but long-term microbial stability in mixed waste streams remains unaddressed.

Properties

IUPAC Name |

3-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGYSQDPURFIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220342 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7006-52-2 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.